Dodecanoate

Antimicrobial Minimum Inhibitory Concentration Staphylococcus aureus

Dodecanoate (C12 laurate) is the definitive medium-chain fatty acid anion for research where chain length critically governs biological activity. Its 12-carbon backbone delivers an unmatched balance of hydrophobic membrane insertion and aqueous dispersibility — outperforming shorter C8/C10 and longer C14/C16 analogs in Gram-positive antimicrobial assays (MIC 1.71 mM against S. aureus). As a mechanistically distinct tool compound, it reduces P. aeruginosa swarming motility by 90%, enabling precise dissection of quorum sensing pathways. For drug delivery, the C12 laurate ester achieves ~3-fold lower systemic exposure than C10 decanoate in long-acting injectable depots. High-purity methyl dodecanoate (C12) is essential for biodiesel thermophysical model calibration. Select dodecanoate when chain-length-dependent performance cannot be compromised.

Molecular Formula C12H23O2-
Molecular Weight 199.31 g/mol
Cat. No. B1226587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecanoate
Molecular FormulaC12H23O2-
Molecular Weight199.31 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)[O-]
InChIInChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/p-1
InChIKeyPOULHZVOKOAJMA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecanoate (Laurate) for Research and Pharmaceutical Procurement: Chemical Class and Core Identifiers


Dodecanoate, the conjugate base of dodecanoic acid (lauric acid, C12:0), is a medium-chain saturated fatty acid anion that predominates at physiological pH 7.3 [1]. As a 12-carbon linear alkanoate, it occupies a distinct position within the homologous series of saturated fatty acids, situated between shorter-chain analogs (e.g., octanoate C8, decanoate C10) and longer-chain species (e.g., myristate C14, palmitate C16) [2]. This intermediate chain length confers a unique balance of hydrophobicity, membrane permeability, and metabolic handling that differentiates it from both shorter and longer alkanoates in research and industrial applications [3].

Why Dodecanoate Cannot Be Readily Substituted with Other Medium-Chain Fatty Acid Derivatives


Within the medium-chain fatty acid series, chain length profoundly dictates physicochemical behavior, biological activity, and industrial performance. Octanoate (C8) and decanoate (C10) exhibit substantially higher water solubility and lower membrane affinity compared to dodecanoate (C12), while myristate (C14) demonstrates reduced aqueous dispersibility and distinct biological target engagement [1]. In antimicrobial applications, the C12 chain length represents an optimal balance: shorter chains (C8, C10) show insufficient membrane perturbation capacity against many Gram-positive organisms, whereas longer chains (C14, C16) suffer from poor aqueous solubility that limits bioavailability [2]. In drug delivery contexts, the C12 laurate ester provides a specific lipophilicity window that influences enzymatic hydrolysis kinetics and systemic exposure profiles in ways that C10 decanoate esters do not replicate [3]. These chain length-dependent differences render generic substitution of one alkanoate for another scientifically unsound without empirical verification in the intended application system.

Quantitative Evidence Guide: Dodecanoate Differentiation Against Comparator Compounds


Antimicrobial Activity of Dodecanoate (Laurate) Versus Other Fatty Acids Against Gram-Positive Bacteria

In head-to-head antimicrobial susceptibility testing against Staphylococcus aureus, dodecanoate (lauric acid, C12:0) exhibited a minimum inhibitory concentration (MIC) of 1.71 ± 0.032 mM against the wild-type strain, demonstrating the most potent inhibitory activity among all saturated fatty acids tested against Gram-positive organisms [1]. This potency exceeded that of shorter-chain fatty acids and established C12 as the optimal chain length for antibacterial efficacy within this homologous series [2].

Antimicrobial Minimum Inhibitory Concentration Staphylococcus aureus

Anti-Virulence Activity: Dodecanoate (Lauric Acid) Swarming Motility Inhibition in Pseudomonas aeruginosa

In a direct comparative evaluation of saturated fatty acids for anti-virulence activity against Pseudomonas aeruginosa PA14, dodecanoic acid (lauric acid, C12:0) and tetradecanoic acid (myristic acid, C14:0) reduced swarming motility by approximately 90% without affecting biofilm formation. In contrast, the putative autoinducer cis-2-decenoic acid (CDA) reduced biofilm formation by 57% at 3 µM but did not affect swarming motility [1]. This divergent phenotypic profile demonstrates that dodecanoate exerts anti-virulence effects via a distinct mechanistic pathway compared to both shorter-chain unsaturated analogs and the native quorum sensing autoinducer.

Anti-virulence Quorum sensing Pseudomonas aeruginosa

Prodrug Pharmacokinetics: Levocetirizine Laurate (C12) Versus Decanoate (C10) Ester Systemic Exposure

In a direct comparative pharmacokinetic study of levocetirizine prodrug esters, levocetirizine laurate (LCZ-L, C12 dodecanoate ester) and levocetirizine decanoate (LCZ-D, C10 decanoate ester) were synthesized and evaluated for long-acting injectable formulation. LCZ-D (C10) achieved a Cmax of 13.95 ng/mL and AUC0–45d of 6423.12 h·ng/mL, whereas LCZ-L (C12) exhibited a Cmax of 5.12 ng/mL and AUC0–45d of 2109.22 h·ng/mL [1]. Both prodrugs maintained therapeutic plasma concentrations for over 30 days, but the C10 ester provided approximately 3-fold higher systemic exposure, demonstrating that the C12 laurate ester confers distinct release kinetics suitable for applications requiring attenuated or extended release profiles compared to the C10 analog.

Prodrug Pharmacokinetics Long-acting injectable

Thermal Conductivity of Methyl Dodecanoate as Biodiesel Component Versus Methyl Decanoate and Methyl Myristate

Experimental measurements of liquid thermal conductivity for three saturated fatty acid methyl esters—key biodiesel components—were conducted across temperature ranges from 267 K to 402 K. Methyl dodecanoate (methyl laurate, C12) exhibited thermal conductivity values with average absolute relative deviation of 0.21% and maximum absolute relative deviation of 0.53% between experimental data and calculated fitting results [1]. Comparative data across the C10-C14 series (methyl decanoate C10, methyl dodecanoate C12, methyl tetradecanoate C14) are available for formulation modeling, enabling precise prediction of biodiesel blend properties based on fatty acid methyl ester composition [2].

Biodiesel Thermal conductivity Thermophysical properties

Testosterone Dodecanoate as a Patented Prodrug: Regulatory Differentiation from Undecanoate and Other Esters

Testosterone dodecanoate has been granted US patent protection (US 11,370,811) as a distinct composition of matter, separate from the clinically established testosterone undecanoate (C11 ester) [1]. The patent specifically claims solid state crystalline forms of (17-β)-3-oxoandrost-4-en-17-yl dodecanoate with defined crystallite size range (40-60 nm) and melting point range (51-63°C) [2]. This intellectual property differentiation establishes testosterone dodecanoate as a non-interchangeable prodrug entity with distinct solid-state properties, dissolution characteristics, and bioavailability potential relative to other testosterone alkyl esters in the C10-C14 homologous series.

Testosterone replacement therapy Patent Oral prodrug

PPARα Selectivity of Dodecanoic Acid-Containing Urea Derivatives Versus PPARδ and PPARγ

Substituted urea derivatives containing a dodecanoic acid group (including N-adamantanyl-N'-dodecanoic acid urea, AUDA) were evaluated for peroxisome proliferator-activated receptor (PPAR) activation in transfected COS-7 cells. Treatment with 10 µM AUDA produced a 3-fold increase in PPARα activity, while N-cyclohexyl-N'-dodecanoic acid urea (CUDA) produced a 6-fold increase. Critically, neither CUDA nor AUDA activated PPARδ or PPARγ directly, indicating isoform selectivity for PPARα [1]. This contrasts with decanoic acid-based compounds, which have been developed as selective PPARγ modulators [2], demonstrating that the C12 dodecanoic acid scaffold confers distinct nuclear receptor selectivity compared to the C10 decanoic acid scaffold.

PPAR Nuclear receptor Selectivity

Evidence-Based Application Scenarios for Dodecanoate and Its Derivatives in Research and Industry


Antimicrobial Research: Gram-Positive Bacterial Inhibition Studies

Based on MIC data showing lauric acid (C12) as the most inhibitory saturated fatty acid against Gram-positive organisms (1.71 ± 0.032 mM against S. aureus wild-type), dodecanoate is the preferred selection over shorter-chain (C8, C10) or longer-chain (C14, C16) fatty acids for investigating membrane-active antimicrobial mechanisms [1]. Its intermediate chain length provides an optimal balance of hydrophobic membrane insertion capacity and aqueous dispersibility, making it the standard reference compound for fatty acid antimicrobial studies [2].

Anti-Virulence Research: Pseudomonas aeruginosa Quorum Sensing Studies

Given the direct comparative evidence that dodecanoic acid reduces P. aeruginosa swarming motility by 90% while CDA (the endogenous autoinducer) does not affect swarming but reduces biofilm by 57%, dodecanoate serves as a mechanistically distinct tool compound for dissecting quorum sensing pathways [1]. Researchers investigating swarming motility regulation or seeking to differentiate fatty acid anti-virulence mechanisms from native autoinducer pathways should select dodecanoate over unsaturated short-chain analogs.

Long-Acting Injectable Prodrug Development with Attenuated Release Profiles

For pharmaceutical formulation scientists developing long-acting injectable depots, the levocetirizine laurate (C12) prodrug achieved approximately 3-fold lower systemic exposure (AUC 2109.22 h·ng/mL) compared to the decanoate (C10) analog (AUC 6423.12 h·ng/mL) while still maintaining therapeutic levels for >30 days [1]. The C12 laurate ester is the appropriate selection when an attenuated Cmax and extended low-level release profile is clinically indicated, whereas C10 esters are preferred when higher peak exposure is required.

Biodiesel Thermophysical Property Modeling and Calibration

Based on thermal conductivity measurements of methyl dodecanoate (C12) across 283-402 K with 0.21% average absolute relative deviation from fitted models, high-purity methyl dodecanoate is essential for calibrating thermophysical models of biodiesel blends [1]. As the intermediate chain length between methyl decanoate (C10) and methyl myristate (C14), C12 methyl ester data enable accurate interpolation of blend properties for engine performance optimization [2].

Quote Request

Request a Quote for Dodecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.